3-Chloro-5-ethoxy-4-fluorophenylboronic acid
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Overview
Description
“3-Chloro-5-ethoxy-4-fluorophenylboronic acid” is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . Boronic acids are important in organic chemistry and biochemistry. They are used in various types of reactions, including Suzuki coupling, and can act as ligands for certain transition metals .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a chlorine atom, an ethoxy group, and a fluorine atom attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information.Chemical Reactions Analysis
As a boronic acid, “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” can participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Scientific Research Applications
- Application : 3-Chloro-5-ethoxy-4-fluorophenylboronic acid can serve as a boronic acid partner in Suzuki-Miyaura reactions, enabling the synthesis of diverse biaryl compounds. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : By incorporating 3-Chloro-5-ethoxy-4-fluorophenylboronic acid into drug scaffolds, medicinal chemists explore its impact on pharmacokinetics, binding affinity, and biological activity. It may contribute to the development of new therapies .
- Application : Researchers modify 3-Chloro-5-ethoxy-4-fluorophenylboronic acid to create fluorescent probes or sensors for detecting sugars, glycoproteins, and other diol-containing molecules. These tools have applications in bioimaging and diagnostics .
- Application : Incorporating 3-Chloro-5-ethoxy-4-fluorophenylboronic acid into conjugated polymers or organic semiconductors can enhance their electronic properties. These materials find use in organic light-emitting diodes (OLEDs), solar cells, and sensors .
- Application : Scientists utilize 3-Chloro-5-ethoxy-4-fluorophenylboronic acid to create hydrogels that respond to changes in glucose concentration. These smart hydrogels have potential applications in controlled drug delivery and tissue engineering .
- Application : Researchers explore the use of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid in asymmetric transformations, such as enantioselective reactions. Its unique structure may enable the development of efficient and selective catalysts .
Suzuki-Miyaura Cross-Coupling Reactions
Building Block for Medicinal Chemistry
Fluorescent Probes and Sensors
Materials Science and Organic Electronics
Boronic Acid-Based Hydrogels
Catalysis and Asymmetric Synthesis
Mechanism of Action
properties
IUPAC Name |
(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAFYCSFDIBYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-fluorophenylboronic acid |
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